![molecular formula C11H7ClF6N4 B2798179 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1092346-53-6](/img/structure/B2798179.png)
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique molecular structure
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, but the specific target can vary depending on the exact structure of the compound and its intended use .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions with its targets and the resulting changes would depend on the exact nature of these targets.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their fluorine content and pyridine structure, are likely to influence their pharmacokinetic properties .
Result of Action
The biological activities of tfmp derivatives are thought to be due to their unique physicochemical properties . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the unique physicochemical properties of TFMP derivatives, such as their fluorine content and pyridine structure, may influence how they interact with their environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic processes. A common method starts with the chlorination of 2-methyl-5-trifluoromethyl-pyridine, followed by the introduction of the triazole moiety. The synthesis might involve the use of reagents like thionyl chloride, and the reactions are usually conducted under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods: Industrially, the compound is synthesized in a controlled environment, often using batch reactors. The process involves strict temperature control and the use of catalysts to enhance reaction efficiency. Safety protocols are essential due to the reactive nature of the intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and triazole moieties allow for nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The primary products depend on the type of reaction. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine: It has potential applications in medicinal chemistry, particularly in designing drugs with specific biological targets. The triazole ring is known for its pharmacophoric properties, making it a candidate for antimicrobial or anticancer agents.
Industry: In the industry, this compound can be used in the manufacture of agrochemicals and other specialty chemicals due to its stability and reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other triazole-containing molecules such as 1,2,4-triazol-5-ylmethane derivatives.
Uniqueness: What sets 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine apart is its trifluoromethyl groups, which impart unique chemical properties like increased lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
3-chloro-2-[[5-methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF6N4/c1-5-20-9(11(16,17)18)21-22(5)4-8-7(12)2-6(3-19-8)10(13,14)15/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSTZAYNVOQFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2798096.png)
![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)
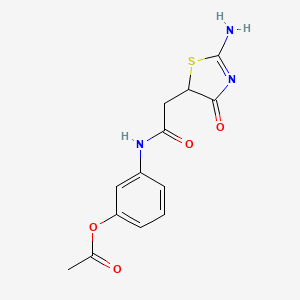

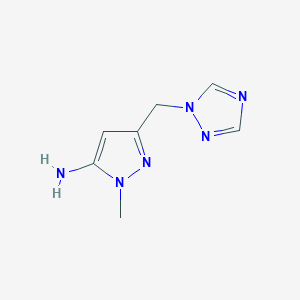
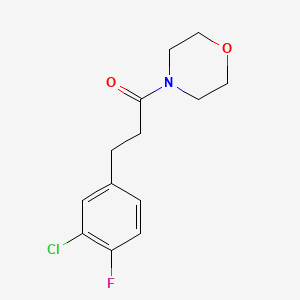
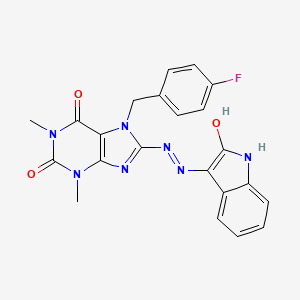
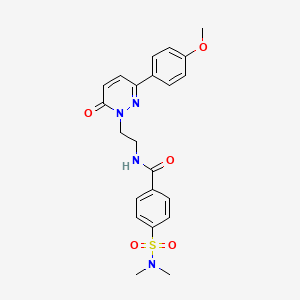
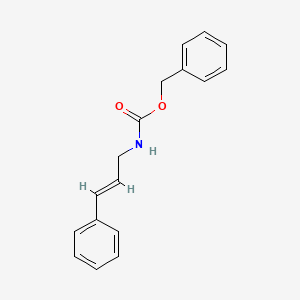
![N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2798113.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine](/img/structure/B2798114.png)
![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)
![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)
